3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a synthetic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of 294.28 g/mol. It is primarily utilized in various biochemical applications, particularly in the study of metabolic pathways and enzyme interactions.
This compound falls under the category of imidazolidinone derivatives, which are known for their diverse biological activities. The specific structure of 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid suggests it may interact with biological systems in complex ways, making it a subject of interest in pharmacological studies.
The synthesis of 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid typically involves several steps that incorporate various chemical reactions. One common method includes the condensation of appropriate imidazolidinone precursors with fluorinated aromatic compounds, followed by subsequent modifications to introduce the propanoic acid moiety.
The molecular structure of 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can be represented by its canonical SMILES notation: C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CCC(=O)O
. This notation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound can participate in various chemical reactions typical of carboxylic acids and imidazolidinones. These include:
Understanding these reactions is crucial for predicting how this compound might behave in biological systems or during synthetic processes. For instance, its ability to form esters could be exploited in drug formulation strategies.
The mechanism of action for 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is not fully elucidated but is believed to involve interactions at the enzyme level, particularly within metabolic pathways related to amino acid metabolism .
Research indicates that compounds with similar structures can act as inhibitors or modulators of specific enzymes, suggesting that this compound may have similar properties.
Relevant data indicate that understanding these properties is essential for handling and application in laboratory settings .
3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: